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The influenza A virus nucleoprotein (NP) is an abundant, highly conserved, and multifunctional

protein essential for viral replication. It plays a central structural role by encapsidating the viral

RNA genome, forming the ribonucleoprotein (RNP) complex, which is the functional template

for both transcription and replication.[1][2][3][4][5] Beyond its structural duties, NP is a critical

regulator of the viral life cycle, mediating the nuclear trafficking of the viral genome,

participating in the switch from transcription to replication, and interacting with a plethora of

viral and host factors to create a favorable environment for viral propagation.[6][7] Its

indispensable nature and high degree of conservation across strains make it a prime target for

the development of broad-spectrum antiviral therapeutics.[8]

Core Functions of the Nucleoprotein
The influenza virus life cycle is a complex process that relies on the coordinated action of viral

and host cell machinery. NP is a key player at multiple stages, from the initial entry into the

nucleus to the final assembly of progeny virions.

RNA Encapsidation and RNP Formation
The primary function of NP is to encapsidate the eight single-stranded, negative-sense viral

RNA (vRNA) segments.[9][10] Each NP monomer binds approximately 24-26 nucleotides of

RNA, with a preference for pyrimidines, although the binding is largely sequence-independent.

[1][11][12] This interaction is crucial as it melts the RNA secondary structure, exposing the
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bases and allowing the viral RNA-dependent RNA polymerase (RdRp) to proceed with

transcription and replication without steric hindrance.[5] The NP-coated RNA, along with the

heterotrimeric RdRp (composed of PB1, PB2, and PA subunits), forms the helical RNP

complex, the fundamental unit of the viral genome.[2][9][10]

NP Oligomerization
Homo-oligomerization of NP is essential for the structural integrity and function of the RNP.[13]

NP exists in a dynamic equilibrium between monomers and oligomers (primarily trimers and

tetramers).[1][4][14] However, it is believed that only monomeric NP can progressively

polymerize onto nascent viral RNA to form the RNP.[3][14] The oligomerization is mediated by

a flexible "tail loop" (residues 402-428) of one NP monomer inserting into a groove on the body

of an adjacent NP molecule.[13][15] This interaction is critical; single amino acid mutations in

this tail loop can completely abrogate oligomerization and, consequently, RNP activity.[15]

Nuclear Trafficking of Viral RNPs
A unique feature of influenza virus is that its replication and transcription occur within the

nucleus of the host cell.[16] NP is instrumental in orchestrating the transport of RNPs across

the nuclear envelope.

Nuclear Import: Following viral entry and uncoating, the incoming RNPs are imported into the

nucleus. This process is mediated by the classical importin-α/β pathway.[9][17][18] NP

possesses at least two nuclear localization signals (NLSs) that are recognized by importin-α

isoforms (including α1, α3, α5, and α7), which then bind to importin-β to facilitate transport

through the nuclear pore complex.[9][17][18]

Nuclear Export: Newly synthesized RNPs must be exported to the cytoplasm for packaging

into new virions. This export is a tightly regulated process involving the viral matrix protein

(M1) and the nuclear export protein (NEP/NS2).[19] M1 binds to the RNP, and NEP acts as

an adaptor, bridging the M1-RNP complex to the cellular export receptor CRM1

(Chromosome Region Maintenance 1), which mediates transport out of the nucleus.[8][16]

[19][20] While NEP is a primary driver, some evidence suggests NP may also interact directly

with the CRM1 pathway.[8][16]

Regulation of Viral RNA Synthesis
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NP is a critical switch factor between viral transcription (synthesis of mRNA) and replication

(synthesis of full-length complementary RNA, or cRNA, and vRNA). In the early stages of

infection, the RdRp uses host pre-mRNAs as primers to synthesize viral mRNAs. For

replication to occur, the polymerase must initiate RNA synthesis without a primer (de novo).

The presence of a sufficient concentration of soluble, newly synthesized NP is required for this

switch. NP is thought to work by co-transcriptionally encapsidating the nascent cRNA and

vRNA strands, preventing the termination signals that lead to polyadenylation in mRNA

synthesis and ensuring the creation of full-length templates.[6][7]

Interaction with Host Factors
To facilitate replication, NP interacts with a wide array of host cellular proteins. These

interactions can suppress antiviral responses, co-opt cellular machinery for viral processes,

and regulate viral replication. For instance, NP has been shown to interact with cytoskeletal

components like actin, nuclear import and export machinery, and various nuclear proteins,

including splicing factors and RNA helicases.[6][21]

Quantitative Data on Nucleoprotein Function
Quantitative analysis of the molecular interactions involving NP is crucial for understanding its

function and for designing targeted inhibitors.
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Parameter Value
Virus Strain /
Conditions

Reference

NP-RNA Binding

Dissociation Constant

(Kd)
~40 nM

A/WSN/1933;

Monomeric NP with

24-nt RNA

[1]

Dissociation Constant

(Kd)
~24 nM

A/WSN/1933; Trimeric

NP with 24-nt RNA
[1]

Dissociation Constant

(Kd)
~4.17 µM

H5N1; Monomeric NP

(tail-loop deleted) with

9-mer RNA

[22]

Dissociation Constant

(Kd)
565 nM

A/PR/8/34; R361A

mutant NP
[6]

Stoichiometry
1 NP monomer per

~24-26 nt
A/WSN/33 [1][11][12]

NP-NP

Oligomerization

Dissociation Constant

(Kd)
~2 x 10⁻⁷ M (200 nM) In vitro binding assay [23]

Key Experimental Protocols
The study of influenza NP function relies on a set of core biochemical and virological assays.

Detailed methodologies for three key experiments are provided below.

RNP Reconstitution (Minigenome) Assay
This assay is the gold standard for studying the activity of the viral polymerase and the function

of RNP components in a controlled cellular environment.

Objective: To measure the transcriptional and replicative activity of a reconstituted influenza

RNP complex in cultured cells.
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Methodology:

Cell Culture: Seed human embryonic kidney (HEK293T) cells in 35-mm dishes to be ~90%

confluent at the time of transfection.

Plasmid Preparation: Prepare high-quality plasmids for transfection:

Four protein expression plasmids (e.g., in pcDNA3.1) encoding the three polymerase

subunits (PB1, PB2, PA) and the nucleoprotein (NP) of the desired influenza strain.

One plasmid (e.g., pHH21) containing a Pol I promoter driving the expression of a vRNA-

like reporter segment. This segment is typically a negative-sense RNA encoding a reporter

gene (e.g., Luciferase or GFP) flanked by the conserved 3' and 5' non-coding regions of

an influenza gene segment.

Transfection:

For each dish, prepare a transfection mix. A typical mix includes 1 µg of each of the five

plasmids (PB1, PB2, PA, NP, and the reporter plasmid).

Dilute the plasmids in a serum-free medium (e.g., Opti-MEM).

In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000) in the same

medium.

Combine the DNA and transfection reagent mixtures, incubate for 20-30 minutes at room

temperature to allow complex formation.

Add the final mixture dropwise to the cells.

Incubation: Incubate the transfected cells at 37°C in a 5% CO₂ incubator for 24-48 hours.

Analysis:

For Luciferase Reporter: Lyse the cells and measure luciferase activity using a commercial

kit and a luminometer. The light output is directly proportional to the RNP activity.
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For RNA Analysis (Primer Extension): Harvest the cells, extract total RNA, and perform a

primer extension assay using a radiolabeled primer specific for the reporter mRNA or

cRNA to quantify the products of transcription and replication. Analyze the results by gel

electrophoresis and phosphorimaging.

Co-immunoprecipitation (Co-IP) of NP and Host Factors
This technique is used to identify and validate protein-protein interactions within the cell.

Objective: To determine if NP physically interacts with a specific host protein in virus-infected or

transfected cells.

Methodology:

Cell Culture and Infection/Transfection:

Grow a suitable cell line (e.g., HEK293T or A549) to near confluency in 10 cm dishes.

Either infect the cells with influenza A virus (e.g., at an MOI of 0.5-1) and incubate for 8-12

hours, or co-transfect with plasmids expressing tagged NP and the tagged host protein of

interest.

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 280

mM NaCl, 0.5% NP-40, 0.2 mM EDTA, 2 mM EGTA, 10% glycerol) supplemented with a

complete protease inhibitor cocktail.

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet

cellular debris. Collect the supernatant.

Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
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Incubate a portion of the pre-cleared lysate with an antibody specific to the "bait" protein

(e.g., anti-NP antibody) for 2 hours to overnight at 4°C with gentle rotation. Use a control

antibody (e.g., normal IgG) in a parallel sample.

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2

hours at 4°C to capture the immune complexes.

Washing:

Pellet the beads by gentle centrifugation.

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound

proteins.

Elution and Analysis:

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluates by Western blotting using an antibody against the suspected

interacting "prey" protein (e.g., anti-host factor antibody). A band in the NP-IP lane, but not

in the IgG control lane, confirms the interaction.

Viral Plaque Assay
This is a fundamental virological technique to quantify the concentration of infectious virus

particles in a sample.

Objective: To determine the viral titer in Plaque Forming Units per milliliter (PFU/mL).

Methodology:

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 12-well plate at a density

that will result in a 90-100% confluent monolayer the next day (e.g., 3 x 10⁵ cells/well).

Virus Dilution: On the day of the assay, prepare 10-fold serial dilutions of the virus stock in a

virus growth medium (VGM), such as DMEM containing 0.1% BSA and antibiotics.

Infection:
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Wash the confluent MDCK cell monolayers twice with sterile PBS.

Inoculate each well with a small volume (e.g., 100-200 µL) of a virus dilution. Perform

each dilution in duplicate. Include a mock-infected control.

Incubate the plate for 45-60 minutes at 37°C, gently rocking every 10-15 minutes to

ensure even distribution of the inoculum and to prevent the monolayer from drying out.

Overlay Application:

Aspirate the viral inoculum.

Overlay the cell monolayer with 1-2 mL of an overlay medium. This is typically a semi-solid

medium designed to restrict the spread of progeny virus to adjacent cells, thus forming

discrete plaques. A common overlay consists of 2X DMEM mixed 1:1 with a 2.4% Avicel

solution, supplemented with TPCK-trypsin (which is required to cleave the HA protein of

progeny virions, making them infectious).

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until visible

plaques are formed.

Plaque Visualization and Counting:

Aspirate the overlay.

Fix the cells with 4% paraformaldehyde for 30 minutes.

Stain the cells with a 0.1% crystal violet solution for 15-20 minutes.

Gently wash the plate with water and allow it to dry. Plaques will appear as clear zones

against a purple background of stained, unlysed cells.

Count the number of plaques in wells that have a countable number (e.g., 10-100).

Titer Calculation: Calculate the viral titer using the formula:

Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in

mL)
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Visualizing NP-Mediated Pathways
Diagrams illustrating the complex movements and interactions of NP are essential for a clear

understanding of its function.
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Caption: Overview of the Influenza Virus Life Cycle Highlighting Key Roles of NP.
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Caption: Nuclear Import and Export Pathways Mediated by NP and Viral Partners.
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Caption: Logical Workflow of NP-Mediated RNP Assembly During Replication.
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Conclusion: NP as a Premier Antiviral Target
The nucleoprotein's central and multifunctional role in the influenza virus life cycle, coupled with

its high sequence conservation among different influenza A strains, makes it an exceptionally

attractive target for antiviral drug development.[8][14] Unlike the surface glycoproteins HA and

NA, which are under constant immune pressure and evolve rapidly, NP has a much lower

mutation rate.[14] This suggests that inhibitors targeting NP would have a higher barrier to

resistance and could be effective against a broad range of influenza viruses, including

seasonal, avian, and pandemic strains. Strategies for targeting NP include inhibiting its RNA

binding, disrupting its oligomerization, or blocking its transport through the nuclear pore

complex, all of which are promising avenues for the next generation of universal influenza

therapeutics.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2. pubs.acs.org [pubs.acs.org]

3. Influenza virus nucleoprotein: structure, RNA binding, oligomerization and antiviral drug
target - PubMed [pubmed.ncbi.nlm.nih.gov]

4. sinobiological.com [sinobiological.com]

5. Structure of influenza virus RNP. I. Influenza virus nucleoprotein melts secondary structure
in panhandle RNA and exposes the bases to the solvent - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Molecular Dynamics Studies of the Nucleoprotein of Influenza A Virus: Role of the Protein
Flexibility in RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

7. journals.asm.org [journals.asm.org]

8. Interaction of the influenza virus nucleoprotein with the cellular CRM1-mediated nuclear
export pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11119609/
https://journals.asm.org/doi/10.1128/jvi.02332-14
https://journals.asm.org/doi/10.1128/jvi.02332-14
https://journals.asm.org/doi/10.1128/jvi.02332-14
https://www.benchchem.com/product/b12391109?utm_src=pdf-custom-synthesis
https://pdfs.semanticscholar.org/84d4/6929ae1d3e242727d510fc0436451896ce1d.pdf
https://pubs.acs.org/doi/10.1021/pr060432u
https://pubmed.ncbi.nlm.nih.gov/24266354/
https://pubmed.ncbi.nlm.nih.gov/24266354/
https://www.sinobiological.com/research/virus/influenza-nucleoprotein
https://pubmed.ncbi.nlm.nih.gov/8039508/
https://pubmed.ncbi.nlm.nih.gov/8039508/
https://pubmed.ncbi.nlm.nih.gov/8039508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3260217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3260217/
https://journals.asm.org/doi/10.1128/jvi.72.7.5493-5501.1998
https://pubmed.ncbi.nlm.nih.gov/11119609/
https://pubmed.ncbi.nlm.nih.gov/11119609/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Transport of the Influenza Virus Genome from Nucleus to Nucleus - PMC
[pmc.ncbi.nlm.nih.gov]

10. Influenza virus plaque assay â�� Protocols IO â�� 2022 â��

å®�éª�æ�¹æ³�åº�_Protocol åº�_ç��ç�©å®�éª�æ��å�� â��

è¡�å� ç§�æ��å®�ç½� [yanyin.tech]

11. pubs.acs.org [pubs.acs.org]

12. Ultrastructural and Functional Analyses of Recombinant Influenza Virus
Ribonucleoproteins Suggest Dimerization of Nucleoprotein during Virus Amplification - PMC
[pmc.ncbi.nlm.nih.gov]

13. journals.asm.org [journals.asm.org]

14. journals.asm.org [journals.asm.org]

15. researchgate.net [researchgate.net]

16. Interaction of the Influenza Virus Nucleoprotein with the Cellular CRM1-Mediated Nuclear
Export Pathway - PMC [pmc.ncbi.nlm.nih.gov]

17. Differential Behaviours and Preferential Bindings of Influenza Nucleoproteins on
Importins-α - PMC [pmc.ncbi.nlm.nih.gov]

18. Frontiers | Nucleoporin 85 interacts with influenza A virus PB1 and PB2 to promote its
replication by facilitating nuclear import of ribonucleoprotein [frontiersin.org]

19. Frontiers | Intramolecular interaction of NEP regulated by CRM1 ensures the
unidirectional transport of M1 for the nuclear export of influenza viral ribonucleoprotein
[frontiersin.org]

20. Influenza A virus NS2 protein mediates vRNP nuclear export through NES‐independent
interaction with hCRM1 | The EMBO Journal [link.springer.com]

21. stacks.cdc.gov [stacks.cdc.gov]

22. Crystal structures of influenza nucleoprotein complexed with nucleic acid provide insights
into the mechanism of RNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

23. Oligomerization of the influenza virus nucleoprotein: identification of positive and
negative sequence elements - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Influenza Nucleoprotein: A Multifunctional Hub in
the Viral Life Cycle]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12391109#function-of-nucleoprotein-in-influenza-
virus-life-cycle]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3814596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3814596/
https://www.yanyin.tech/protocols/Influenza_virus_plaque_assay_n2bvj63bxlk5_v1
https://www.yanyin.tech/protocols/Influenza_virus_plaque_assay_n2bvj63bxlk5_v1
https://www.yanyin.tech/protocols/Influenza_virus_plaque_assay_n2bvj63bxlk5_v1
https://pubs.acs.org/doi/10.1021/acsnano.4c01362
https://pmc.ncbi.nlm.nih.gov/articles/PMC111524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC111524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC111524/
https://journals.asm.org/doi/10.1128/jvi.06519-11
https://journals.asm.org/doi/10.1128/jvi.02332-14
https://www.researchgate.net/publication/6646992_The_mechanism_by_which_influenza_A_virus_nucleoprotein_forms_oligomers_and_binds_RNA
https://pmc.ncbi.nlm.nih.gov/articles/PMC113933/
https://pmc.ncbi.nlm.nih.gov/articles/PMC113933/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7472415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7472415/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.895779/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.895779/full
https://www.frontiersin.org/journals/virology/articles/10.3389/fviro.2023.1232906/full
https://www.frontiersin.org/journals/virology/articles/10.3389/fviro.2023.1232906/full
https://www.frontiersin.org/journals/virology/articles/10.3389/fviro.2023.1232906/full
https://link.springer.com/article/10.1093/emboj/19.24.6751
https://link.springer.com/article/10.1093/emboj/19.24.6751
https://stacks.cdc.gov/view/cdc/86988/cdc_86988_DS1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8053115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8053115/
https://pubmed.ncbi.nlm.nih.gov/10405371/
https://pubmed.ncbi.nlm.nih.gov/10405371/
https://www.benchchem.com/product/b12391109#function-of-nucleoprotein-in-influenza-virus-life-cycle
https://www.benchchem.com/product/b12391109#function-of-nucleoprotein-in-influenza-virus-life-cycle
https://www.benchchem.com/product/b12391109#function-of-nucleoprotein-in-influenza-virus-life-cycle
https://www.benchchem.com/product/b12391109#function-of-nucleoprotein-in-influenza-virus-life-cycle
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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